2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
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Overview
Description
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound featuring both oxazole and benzodiazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Benzodiazole Synthesis: The benzodiazole ring can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The oxazole and benzodiazole intermediates are then coupled using reagents like palladium catalysts in a cross-coupling reaction.
Final Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole or benzodiazole rings, potentially leading to ring-opened products or reduced heterocycles.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles like alkoxides for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced heterocycles.
Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various biomolecules, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities. The presence of both oxazole and benzodiazole rings suggests a broad spectrum of biological activity.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The oxazole and benzodiazole rings can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)aniline: Similar in structure but lacks the ethanamine side chain.
2-(1,3-Benzothiazol-2-yl)aniline: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-(1,3-Oxazol-2-yl)aniline: Lacks the benzodiazole moiety.
Uniqueness
The uniqueness of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine lies in its combined oxazole and benzodiazole rings, which provide a versatile platform for chemical modifications and biological interactions
Properties
CAS No. |
2742656-07-9 |
---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 |
Purity |
0 |
Origin of Product |
United States |
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